

An In-depth Technical Guide to Ozenoxacin-d3: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ozenoxacin-d3

Cat. No.: B12372220

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **Ozenoxacin-d3**, a deuterated analog of the topical quinolone antibiotic Ozenoxacin. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure

Ozenoxacin is a non-fluorinated quinolone antibacterial agent.^{[1][2][3]} Its deuterated analog, **Ozenoxacin-d3**, is structurally identical except for the substitution of three hydrogen atoms with deuterium atoms on the methylamino group. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies.

Ozenoxacin

- IUPAC Name: 1-Cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid^{[1][4]}
- Chemical Formula: C₂₁H₂₁N₃O₃
- Molecular Weight: 363.41 g/mol

Ozenoxacin-d3

- IUPAC Name: 1-Cyclopropyl-8-methyl-7-(5-methyl-6-((methyl-d3)amino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Chemical Formula: $C_{21}H_{18}D_3N_3O_3$
- Molecular Weight: 366.43 g/mol

Physicochemical Properties

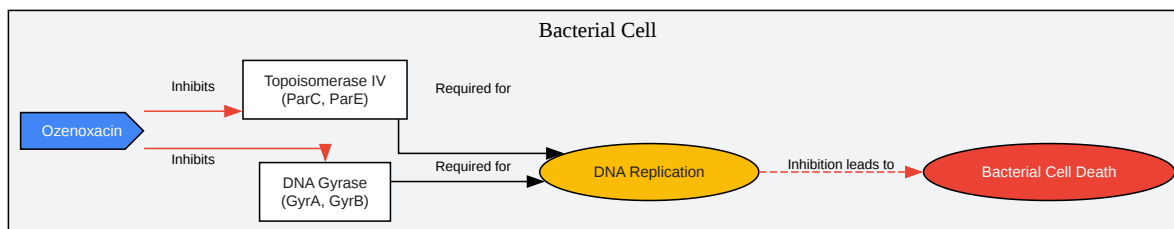
A summary of the key physicochemical properties of Ozenoxacin is presented below. While specific experimental data for **Ozenoxacin-d3** is not widely available, the properties are expected to be very similar to those of Ozenoxacin due to the nature of isotopic substitution.

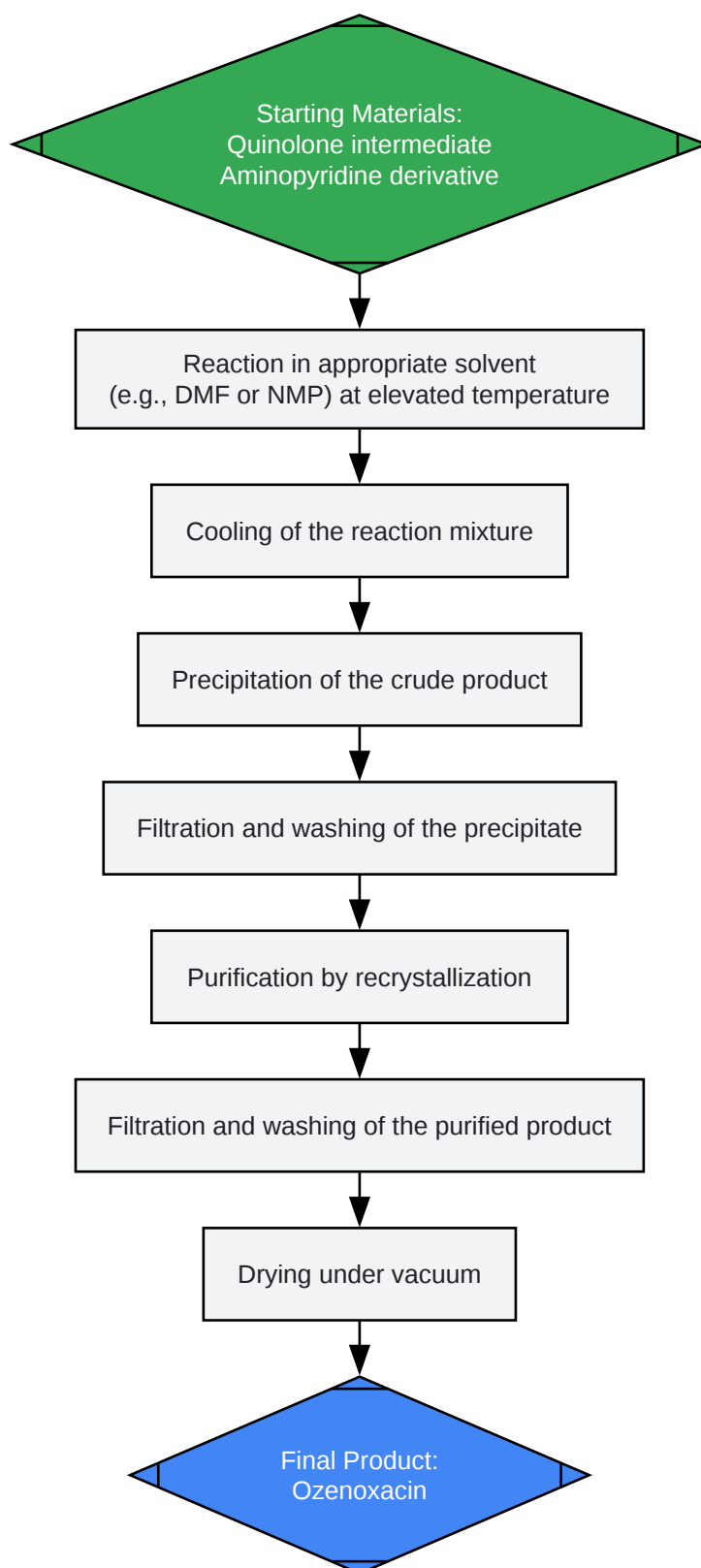
Property	Value	Reference
Physical State	White to pale-yellow crystalline solid	
Melting Point	>255°C (decomposes)	
Boiling Point	573.5 ± 50.0 °C (Predicted)	
Density	1.372 ± 0.06 g/cm ³ (Predicted)	
Solubility	- Soluble in methanol and DMSO- Practically insoluble in water	
Partition Coefficient (Log P)	2.70 ± 0.02 (n-Octanol/Water)	
pKa	6.46 ± 0.50 (Predicted)	

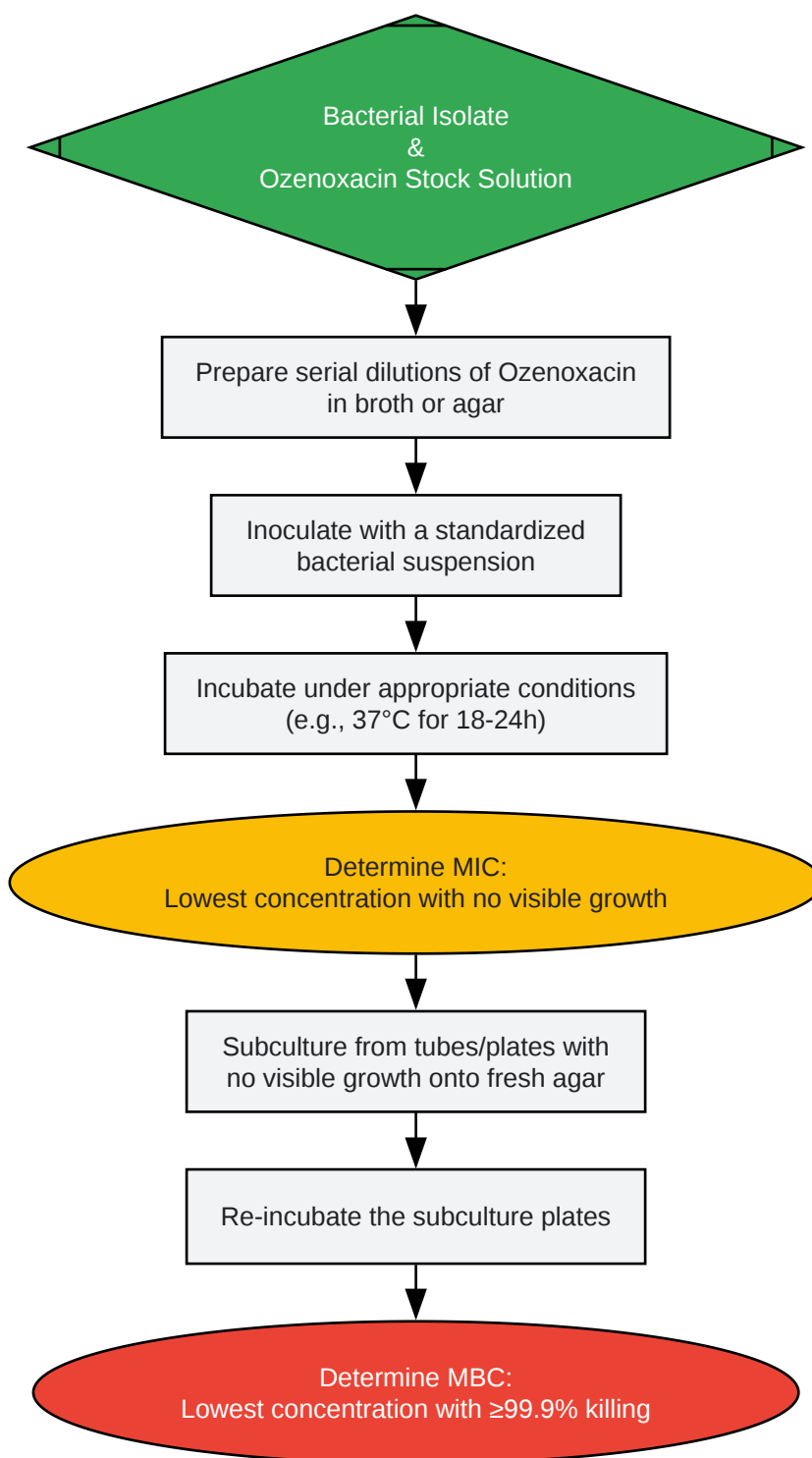
Mechanism of Action

Ozenoxacin exerts its bactericidal effect by targeting and inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity and a lower propensity for the development of bacterial resistance.

The following diagram illustrates the signaling pathway of Ozenoxacin's mechanism of action.







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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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